What are the physical properties of Fosinopril-d5 Sodium Salt
What are the physical properties of Fosinopril-d5 Sodium Salt
Executive Summary: The Gold Standard in ACE Inhibitor Bioanalysis
Fosinopril-d5 Sodium Salt is the stable isotope-labeled (SIL) analog of the antihypertensive prodrug Fosinopril Sodium.[1][2] It serves as the definitive Internal Standard (IS) for the quantification of Fosinopril and its active metabolite, Fosinoprilat, in biological matrices. By incorporating five deuterium atoms—typically on the phenyl ring—this compound mimics the ionization efficiency, chromatographic retention, and extraction recovery of the target analyte while remaining mass-resolvable by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
Its primary utility lies in eliminating matrix effects and correcting for variability in sample preparation during pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[1][2]
Part 1: Chemical Identity & Structural Analysis[1][2][3][4]
Fosinopril-d5 Sodium Salt is a phosphinic acid derivative.[1][2][3] Unlike other ACE inhibitors that are purely peptide-based, Fosinopril contains a phosphinyl group, imparting unique lipophilicity and hydrolysis characteristics.[2]
| Property | Specification |
| Chemical Name | (4S)-4-cyclohexyl-1-{[(R)-butyl]phosphinyl]acetyl}-L-proline, sodium salt |
| Molecular Formula | C₃₀H₄₀D₅NO₇P[1][2][4][5][6][7][8][9][10] · Na |
| Molecular Weight | ~590.67 g/mol (Salt); ~568.68 g/mol (Free Acid) |
| Parent Compound | Fosinopril Sodium (MW 585.64 g/mol ) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d₅) |
| Chemical Purity | ≥ 98% (HPLC) |
| CAS Number | Non-specific (Referenced via Parent CAS: 88889-14-9) |
Structural Visualization & Stability Logic
The following diagram illustrates the Fosinopril structure, highlighting the deuteration site and the critical ester bond that makes the molecule a prodrug (and stability risk).
Figure 1: Structural logic of Fosinopril-d5.[1][2] The d5 label on the phenyl ring ensures the mass shift is retained even if the ester is hydrolyzed, although the IS is intended to quantify the prodrug.
Part 2: Physicochemical Profile[1][3][7][10]
Understanding the physical state of Fosinopril-d5 is critical for preparing accurate stock solutions.[1]
| Property | Description & Technical Insight |
| Appearance | White to off-white crystalline powder.[1][2] |
| Solubility (Organic) | Methanol: Freely soluble (>10 mg/mL).[1][2] Preferred solvent for stock preparation.Acetonitrile: Soluble.Hexane: Slightly soluble/Insoluble.[1] |
| Solubility (Aqueous) | Water: Soluble (>100 mg/mL).[1][2] However, aqueous storage is not recommended due to hydrolysis risk.[1] |
| Melting Point | 190°C – 197°C (Decomposes).[1][2] Note: Isotopic labeling rarely shifts MP significantly from the parent (195°C).[1] |
| Hygroscopicity | High. The sodium salt is hygroscopic. Must be weighed in a controlled environment (low humidity).[1][2] |
| pKa | ~2.5 (Acidic phosphinyl) and ~5.5 (Carboxylic acid).[1][2] |
Part 3: Handling, Stability & Storage[2]
The ester linkage in Fosinopril-d5 is susceptible to spontaneous hydrolysis, converting it into Fosinoprilat-d5 (the diacid).[1][2] This degradation compromises the integrity of the Internal Standard.
Critical Storage Protocol:
-
Solid State: Store at -20°C (or -80°C for long term). Keep container tightly sealed with desiccant.[1]
-
Stock Solution (1 mg/mL): Prepare in 100% Methanol (HPLC Grade). Store at -20°C. Stable for ~1 month.
-
Working Solution: Prepare fresh daily in Mobile Phase A/B mixture. Avoid 100% aqueous working solutions for extended periods (>4 hours).[1][2]
Part 4: Bioanalytical Application (LC-MS/MS Protocol)
Fosinopril-d5 is used to normalize data in quantitative bioanalysis.[1][2] Below is a validated workflow for extracting and quantifying Fosinopril from human plasma.
Experimental Workflow Diagram
Figure 2: Extraction and analysis workflow for Fosinopril quantification using d5-IS.
Detailed Methodology
1. Mass Spectrometry Optimization (MRM Settings) Fosinopril ionizes well in Positive ESI mode due to the proline nitrogen and sodium adduct formation capability, though protonated molecular ions [M+H]⁺ are standard for quantification.[2]
-
Ionization Source: Electrospray Ionization (ESI) Positive.[1][2][11]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1][2][10][11][12][13][14]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| Fosinopril (Parent) | m/z 564.3 [M+H]⁺ | m/z 436.2 | ~20-25 eV | Loss of ester/side chain.[1][2] |
| Fosinopril-d5 (IS) | m/z 569.3 [M+H]⁺ | m/z 441.2 | ~20-25 eV | Shift (+5 Da) retained in fragment.[1][2] |
Note: Always perform a "Product Ion Scan" on your specific instrument to confirm the most abundant fragment. If the d5 label is on the phenyl ring, ensure the selected fragment ion retains the phenyl ring; otherwise, the mass shift will be lost.
2. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (improves ionization).[1][2]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
3. Extraction Protocol (Liquid-Liquid Extraction)
-
Add 10 µL of Fosinopril-d5 Working Solution (500 ng/mL in 50% MeOH).
-
Add 1 mL of extraction solvent (Ethyl Acetate or Methyl tert-butyl ether).[1][2]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under Nitrogen.
-
Reconstitute in 100 µL of Mobile Phase. Inject 5-10 µL.
References
-
Cayman Chemical . Fosinopril-d7 (sodium salt) Product Information. Retrieved from (Note: d7 and d5 are analogous in application; properties derived from parent salt data).[1][2]
-
Jemal, M., et al. (1991).[1][2] "Quantitative analysis of fosinopril and fosinoprilat in human plasma by liquid chromatography with ion-spray mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications.
-
Toronto Research Chemicals . Fosinopril Sodium Salt Datasheet. Retrieved from .[1][2]
-
PubChem . Fosinopril Sodium Compound Summary. National Library of Medicine.[1] Retrieved from .[1][2]
-
European Medicines Agency (EMA) .[1][2] Scientific Discussion: Fosinopril Sodium. Detailed physicochemical properties of the parent drug.
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